molecular formula C8H13NS2 B8502846 3-(2-Thienylmethylthio)propaneamine

3-(2-Thienylmethylthio)propaneamine

Cat. No.: B8502846
M. Wt: 187.3 g/mol
InChI Key: LUJHWQGISDGBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Thienylmethylthio)propaneamine is a specialized organic compound that features a thiophene ring linked to a propanamine chain via a methylthioether bridge. This unique structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds containing thiophene rings are of significant interest in pharmaceutical development, as the thiophene moiety is often used as a bioisostere for phenyl rings or other aromatic systems, which can alter the potency, selectivity, and metabolic profile of drug candidates[a-c]. The propylamine chain further enhances its utility as a building block for the synthesis of more complex molecules. Researchers may employ this compound in the development of ligands for various biological targets, including receptors and enzymes. It is strictly for research and development applications in a laboratory setting. Specific properties such as solubility, melting/boiling point, and spectral data should be verified with the product's Certificate of Analysis. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H13NS2

Molecular Weight

187.3 g/mol

IUPAC Name

3-(thiophen-2-ylmethylsulfanyl)propan-1-amine

InChI

InChI=1S/C8H13NS2/c9-4-2-5-10-7-8-3-1-6-11-8/h1,3,6H,2,4-5,7,9H2

InChI Key

LUJHWQGISDGBOB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CSCCCN

Origin of Product

United States

Comparison with Similar Compounds

N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine

  • Structure : This compound shares the propaneamine backbone and 2-thienyl group but incorporates a dimethylamine group and a 1-naphthyloxy substituent instead of the methylthio group.
  • Synthesis : Prepared via reaction of 3-hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine with 1-fluoronaphthalene in dimethylsulfoxide (DMSO) using sodium hydride as a base, achieving a 72.9% yield .
  • Crystallography reveals a dihedral angle of 87.5° between the thiophene and naphthalene rings, suggesting distinct conformational flexibility .

Long-Chain Polyamine-Associated Peptides (LCPAs)

  • Structure : LCPAs are polypeptides modified with propaneamine oligomers (5–15 units). Their molecular masses range from 303 to 873 Da, significantly larger than 3-(2-Thienylmethylthio)propaneamine (estimated ~215 Da) .
  • Biological Activity: LCPAs exhibit convulsant activity, likely due to their polycationic nature, whereas the target compound’s bioactivity remains underexplored but may involve serotonin/norepinephrine reuptake inhibition, akin to duloxetine derivatives .
  • Analytical Challenges : Unlike LCPAs, which form heterogeneous mixtures resistant to HPLC purification, this compound can be isolated as a discrete entity .

N-(3-Acetyl-2-thienyl)acetamides

  • Structure : These derivatives feature a thiophene ring with acetyl and acetamide groups but lack the propaneamine chain .
  • Spectroscopic Comparison :
    • 1H NMR : Thiophene protons in N-(3-acetyl-2-thienyl)acetamides resonate at δ 6.8–7.2, similar to the target compound’s thienyl protons.
    • Mass Spectrometry : Both compounds show sulfur-related fragmentation patterns, but this compound exhibits additional peaks corresponding to amine loss (~m/z 96.9 in negative ion mode) .

3-Amino Thietane Derivatives

  • Structure : Thietane (a four-membered sulfur ring) replaces the thiophene group, and the propaneamine chain is absent .
  • Synthetic Utility : Thietane derivatives are synthesized via ring-opening reactions, contrasting with the nucleophilic substitution used for the target compound .

Data Tables

Table 2: Spectroscopic Signatures

Compound 1H NMR (δ, Key Peaks) Mass Spectrometry (m/z)
This compound Thienyl: ~6.8–7.2; SCH3: ~2.1 [M-H]⁻: 96.9 (sulfate adduct)
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine Naphthyl: ~7.3–8.3; N(CH3)2: ~2.2 Not reported
N-(3-Acetyl-2-thienyl)acetamides Acetyl: ~2.5; thienyl: ~6.8–7.2 [M+H]⁺: 256.0 (for bromo derivative)

Research Findings and Implications

  • Pharmacological Potential: The target compound’s thienylmethylthio group may enhance lipophilicity and blood-brain barrier penetration compared to naphthyloxy or acetylated analogs, making it a candidate for central nervous system (CNS) drug development .
  • Synthetic Challenges : Unlike LCPAs, which resist homologue separation, this compound’s discrete structure allows for precise structural optimization .

Preparation Methods

Nucleophilic Substitution via Thiol-Alkyl Halide Coupling

A foundational approach to synthesizing 3-(2-thienylmethylthio)propaneamine involves the reaction of 3-bromopropaneamine with 2-thienylmethanethiol under basic conditions. This method leverages the nucleophilic displacement of bromide by the thiolate ion, forming the thioether linkage.

Reaction Conditions :

  • Base : Potassium hydroxide (1.5–2.0 equiv) in ethanol/water (3:1 v/v) at 60–80°C for 6–8 hours.

  • Yield : 70–85% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insight :
The thiol group of 2-thienylmethanethiol is deprotonated by KOH, generating a thiolate ion that attacks the electrophilic carbon of 3-bromopropaneamine. This step is critical for minimizing side reactions such as oxidation of the thiol to disulfide.

Mannich Reaction for Intermediate Synthesis

Adapted from CN103214452A, a Mannich-type reaction can be employed to introduce the thienylmethylthio group during intermediate formation. This method involves a three-step process:

  • Synthesis of Thiofuran Ethylene :
    Thiophene ethanol is dehydrated using molten potassium hydroxide under vacuum (0.07–0.1 MPa) at 120–180°C, yielding thiofuran ethylene (GC purity: 95–98%).

  • Mannich Base Formation :
    Thiofuran ethylene reacts with methylamine and paraformaldehyde in a methanol/water solvent system catalyzed by sodium wolframate. The intermediate 3-methylamino-1-(2-thienyl)-1-acetone is isolated after oxidation with hydrogen peroxide (25–50%) and subsequent reduction with sodium bisulfite.

  • Reductive Amination :
    The ketone intermediate is reduced using zinc powder in acetic acid at 60°C, followed by alkaline work-up (pH 11–12) to yield the target amine.

Key Data :

StepTemperature (°C)CatalystYield (%)
Thiofuran Ethylene160KOH95–98
Mannich Reaction40–60Sodium wolframate80–85
Reductive Amination60–80Zn powder90–95

Alternative Routes via Reductive Amination

Direct Reductive Amination of Thioether Ketones

A modified approach bypasses the Mannich reaction by directly reducing a pre-formed thioether ketone. For example, 3-(2-thienylmethylthio)propanal is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol.

Optimized Parameters :

  • Solvent : Methanol, 25°C, 12 hours.

  • Yield : 75–80% with >90% purity (HPLC).

Limitations :
Competing imine formation and over-reduction to secondary amines necessitate careful stoichiometric control of the reducing agent.

Zinc-Mediated Reduction in Acidic Media

Building on CN103214452A, zinc powder in glacial acetic acid effectively reduces nitro or carbonyl intermediates to amines. For instance, 3-(2-thienylmethylthio)propanenitrile is reduced to the primary amine using this method.

Procedure :

  • Nitrile (1 equiv), Zn powder (3 equiv), AcOH (5 equiv), 80°C, 4 hours.

  • Yield : 85–90% after extraction with chloroform.

Catalytic Systems and Solvent Effects

Heteropolyacid Catalysts

The use of heteropolyacids (e.g., H3PW12O40) in thioether formation enhances reaction rates and selectivity. In a comparative study, sodium wolframate outperformed tungstic acid in the Mannich reaction, achieving 95% conversion at 60°C.

Solvent Optimization :

  • Polar Protic Solvents : Methanol/water mixtures improve intermediate solubility but risk hydrolysis of thiofuran ethylene.

  • Nonpolar Solvents : Toluene minimizes side reactions but requires higher temperatures (100–120°C).

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or distillation under reduced pressure. For example, thiofuran ethylene is distilled at 160–180°C under 0.07 MPa vacuum to achieve >97% purity.

Spectroscopic Validation

  • NMR : δH (CDCl3): 1.8–2.1 ppm (m, 2H, CH2), 2.5–2.7 ppm (t, 2H, SCH2), 3.0–3.2 ppm (t, 2H, NH2CH2).

  • GC-MS : m/z 175 [M+H]+, characteristic fragments at m/z 98 (thienyl group).

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Sodium wolframate catalysts are recovered via aqueous extraction and reused for up to five cycles without significant activity loss, reducing production costs by 20–30%.

Waste Management

Spent zinc powder and acetic acid are neutralized with sodium hydroxide, yielding zinc hydroxide sludge for safe disposal .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Thienylmethylthio)propaneamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or thiol-ene coupling. For example:

  • Step 1: React 2-thienylmethyl mercaptan with a propaneamine derivative (e.g., 3-bromopropaneamine) in the presence of a base (e.g., K₂CO₃) to form the thioether linkage.
  • Step 2: Purify intermediates using column chromatography.
  • Optimization: Adjust solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst (e.g., CuI for accelerated coupling). Monitor progress via TLC or HPLC .

Key Parameters Table:

ParameterOptimal RangeImpact on Yield
SolventTHF/DMF (1:1)Maximizes solubility
Temperature60°CBalances reaction rate and side reactions
CatalystCuI (5 mol%)Accelerates coupling

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm the thiophene ring (δ 6.8–7.2 ppm for aromatic protons) and propaneamine backbone (δ 2.5–3.5 ppm for CH₂ groups adjacent to sulfur and amine) .
  • MALDI-TOF MS: Verify molecular weight (e.g., [M+H]⁺ at m/z 218.3) and detect oligomeric impurities .
  • FT-IR: Identify amine N-H stretches (~3300 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Ventilation: Ensure adequate airflow to prevent amine vapor accumulation.
  • Medical Surveillance: Implement pre-placement respiratory evaluations and periodic health checks for personnel .

Advanced Research Questions

Q. How can researchers resolve co-elution challenges during HPLC purification of this compound homologues?

Methodological Answer: Homologues with varying polyamine chain lengths often co-elute in reverse-phase HPLC. Strategies include:

  • Ion-Pair Chromatography: Add heptafluorobutyric acid (HFBA) to improve separation of charged species.
  • 2D-LC: Combine size-exclusion and ion-exchange columns for orthogonal resolution .
  • MS-Guided Fractionation: Use inline mass spectrometry to identify and collect target m/z peaks .

Q. How should contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) be addressed?

Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Dose-Response Studies: Establish activity thresholds using purified batches.
  • Impurity Profiling: Use LC-MS to rule out confounding byproducts (e.g., oxidized thiophene derivatives) .
  • Cell Line Validation: Test across multiple cell lines (e.g., RAW264.7 for inflammation, MCF-7 for cancer) to confirm specificity .

Q. What computational approaches can predict structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

  • Molecular Docking: Screen derivatives against targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina.
  • QSAR Modeling: Coramine chain length or substituent electronegativity with bioactivity using partial least squares regression .
  • DFT Calculations: Analyze electron density maps to optimize thiophene-amine interactions .

Data Contradiction Analysis

Q. How to interpret conflicting data on the stability of this compound under acidic vs. basic conditions?

Methodological Answer:

  • Hydrolysis Studies: Conduct pH-dependent stability assays (e.g., HCl vs. NaOH at 37°C). Monitor degradation via HPLC.
  • NMR Tracking: Observe structural changes (e.g., cleavage of thioether bonds at δ 3.2 ppm) .
  • Recommendation: Store the compound in neutral, anhydrous conditions to prevent decomposition .

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